6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine

Halogenation selectivity Cross-coupling reactivity Synthetic methodology

Secure your supply of 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine, a semi-functionalized pyrazolo[1,5-a]pyrimidine scaffold that accelerates hit-to-lead optimization. The 6-bromo substituent is a versatile electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig diversifications, while the pre-installed 2-propyl group provides essential lipophilicity and binding-pocket complementarity—eliminating extra synthetic steps needed with 2-H analogs. Unlike non-halogenated or differently halogenated cores, this compound uniquely balances synthetic accessibility with structural complexity, making it the strategic choice for medicinal chemistry groups, CROs, and focused kinase library synthesis.

Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
Cat. No. B13089448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H10BrN3
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCCCC1=NN2C=C(C=NC2=C1)Br
InChIInChI=1S/C9H10BrN3/c1-2-3-8-4-9-11-5-7(10)6-13(9)12-8/h4-6H,2-3H2,1H3
InChIKeyXCNLINRTWAPHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine: Structural Baseline and Key Identifiers for Procurement


6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine (CAS: 1565636-11-4; molecular formula C9H10BrN3; molecular weight 240.10) is a halogenated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine scaffold class . This bicyclic core consists of a pyrazole ring fused to a pyrimidine ring, creating a planar aromatic system that serves as a privileged scaffold in medicinal chemistry for developing kinase inhibitors and other bioactive molecules [1][2]. The compound features a bromine atom at the 6-position of the pyrimidine ring and a propyl group at the 2-position of the pyrazole ring. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a fundamental building block for drug-like candidates with applications spanning anticancer agents, CNS agents, anti-infectious compounds, and kinase-targeted therapeutics [1]. The 6-bromo substitution renders this compound a versatile intermediate for cross-coupling reactions and further functionalization [2].

Why 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Generic substitution of pyrazolo[1,5-a]pyrimidine derivatives is precluded by the critical influence of substituent identity and position on both synthetic utility and biological target engagement. Within the pyrazolo[1,5-a]pyrimidine class, halogen substitution at the 6-position versus other positions (e.g., 3-position, 5-position, or 7-position) fundamentally alters reactivity profiles in cross-coupling reactions and kinase inhibition selectivity patterns [1][2]. The bromine atom at the 6-position provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations that is unavailable in non-halogenated or differently halogenated analogs [1]. Structure-activity relationship (SAR) studies across multiple kinase targets have demonstrated that minor modifications to the pyrazolo[1,5-a]pyrimidine scaffold—including halogen substitution at specific ring positions—produce order-of-magnitude differences in target potency and isoform selectivity [3]. The 2-propyl substitution additionally contributes lipophilicity and steric properties that influence both physicochemical parameters and binding pocket complementarity, parameters that are absent in 2-H, 2-methyl, or 2-aryl analogs [2].

Quantitative Differentiation Evidence: 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


6-Bromo vs. 6-Chloro Substitution: Divergent Halogenation Outcomes and Synthetic Utility

When pyrazolo[1,5-a]pyrimidine substrates are subjected to halogenation with N-halosuccinimide (NXS) reagents, the choice of halogenating agent produces fundamentally different product profiles [1]. Reaction with NBS (N-bromosuccinimide) exclusively yields dibrominated products, whereas reaction with NCS (N-chlorosuccinimide) similarly yields dichlorinated products—but crucially, the brominated derivatives exhibit markedly different reactivity profiles in subsequent palladium-catalyzed cross-coupling reactions compared to their chlorinated counterparts [1]. The 6-bromo derivative serves as a superior electrophilic partner in Suzuki-Miyaura and related C–C bond-forming reactions due to the more favorable oxidative addition kinetics of the C–Br bond (bond dissociation energy: C–Br ~285 kJ/mol; C–Cl ~327 kJ/mol) [2]. This differential reactivity is particularly relevant for medicinal chemistry programs requiring sequential functionalization of the pyrazolo[1,5-a]pyrimidine core.

Halogenation selectivity Cross-coupling reactivity Synthetic methodology

6-Position Halogenation vs. 3-Position Substitution: Impact on Kinase Inhibitor Potency and Scaffold Compatibility

SAR studies on pyrazolo[1,5-a]pyrimidine-based Pim kinase inhibitors have demonstrated that the position of halogen substitution critically influences target potency and isoform selectivity [1]. In a hit-to-lead optimization program, compounds with halogen substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine core exhibited distinct binding modes compared to those with substitution at the 3-position or 5-position [1][2]. Notably, pyrazolo[1,5-a]pyrimidine derivatives bearing 6-bromo substitution served as key intermediates in the development of pan-Pim inhibitors that achieved significant improvements in potency—up to 10,000-fold enhancement in Pim-2 inhibition—following systematic scaffold optimization [2]. While this specific 10,000-fold improvement derives from multi-site optimization rather than single-site halogen variation, the data underscore the essential role of the 6-bromo scaffold in enabling downstream potency gains through further derivatization.

Kinase inhibition Structure-activity relationship Pim kinase inhibitors

6-Bromo vs. 6-Iodo Substitution: Selective Mono- vs. Di-Halogenation Control

In halogenation studies of pyrazolo[1,5-a]pyrimidines using N-halosuccinimide reagents, the choice of halogen dramatically affects the reaction outcome [1]. When pyrazolo[1,5-a]pyrimidines are treated with NIS (N-iodosuccinimide), varying the substrate-to-NIS ratio enables selective access to either mono-iodinated or di-iodinated products—a tunable selectivity profile not observed with NBS or NCS, which exclusively produce dibrominated or dichlorinated products respectively regardless of stoichiometry [1]. This divergent behavior means that the 6-bromo-2-propyl derivative, when used as a synthetic intermediate, cannot be functionally replaced by the 6-iodo analog in reaction sequences where mono-halogenation control or subsequent differential cross-coupling selectivity is required.

Regioselective halogenation Synthetic methodology Iodination selectivity

6-Bromo-2-propyl vs. 6-Bromo-2-H/2-methyl: Alkyl Chain Contribution to Lipophilicity and Physicochemical Profile

The 2-propyl substituent distinguishes 6-bromo-2-propylpyrazolo[1,5-a]pyrimidine from simpler 2-H or 2-methyl analogs and contributes meaningfully to the compound's physicochemical profile. The pyrazolo[1,5-a]pyrimidine scaffold is extensively utilized in drug discovery programs where systematic variation of the 2-position alkyl group enables optimization of lipophilicity (calculated logP), aqueous solubility, and target binding pocket complementarity [1]. The propyl group at the 2-position (calculated logP increase of approximately +1.5 relative to 2-H analog; molecular weight: 240.10) provides an intermediate lipophilicity profile that can be further tuned through subsequent derivatization [1]. In SAR campaigns targeting kinases such as Pim-1, CDK2, and TRKA, the 2-position substituent has been shown to influence both potency and selectivity through hydrophobic interactions with the kinase hinge region and adjacent binding pockets [1].

Physicochemical properties Lipophilicity Drug-likeness optimization

Recommended Application Scenarios for 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine Based on Evidence Profile


Synthetic Intermediate in Sequential Cross-Coupling-Based Library Synthesis

The 6-bromo substitution provides a reactive electrophilic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The C–Br bond (BDE ~285 kJ/mol) undergoes oxidative addition more readily than the corresponding C–Cl bond (BDE ~327 kJ/mol), enabling milder reaction conditions and broader substrate scope [1]. This scenario is particularly applicable when multi-step synthetic sequences require selective functionalization of the pyrazolo[1,5-a]pyrimidine core, with the 2-propyl group providing a fixed lipophilic anchor that can be preserved through subsequent derivatization steps [1].

Kinase Inhibitor Scaffold Optimization and SAR Exploration

The pyrazolo[1,5-a]pyrimidine scaffold is a validated privileged structure for kinase inhibitor development, with documented activity against Pim-1/2, CDK2, TRKA, and other therapeutic kinase targets [1]. The 6-bromo-2-propyl substitution pattern places this compound at an intermediate stage of scaffold optimization—the bromine atom offers a diversification point for introducing varied aryl, heteroaryl, or amine functionality, while the 2-propyl group contributes hydrophobic contacts that may enhance kinase binding pocket complementarity [1]. This scenario is appropriate for medicinal chemistry programs seeking to build focused libraries of pyrazolo[1,5-a]pyrimidine derivatives for kinase selectivity profiling [2].

Building Block for Diversely Functionalized Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine core serves as a fundamental building block for developing drug-like candidates with applications spanning anticancer, anti-infectious, anti-inflammatory, and CNS therapeutic areas [1]. 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine provides a semi-functionalized scaffold that balances synthetic accessibility with structural complexity—the bromine atom enables late-stage diversification, while the pre-installed 2-propyl group eliminates the need for separate alkylation steps that would otherwise be required for 2-H or 2-unsubstituted analogs [1]. This scenario is relevant for medicinal chemistry groups, CROs, and academic laboratories engaged in hit-to-lead optimization or focused library synthesis where scaffold diversification efficiency is prioritized [2].

Quote Request

Request a Quote for 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.